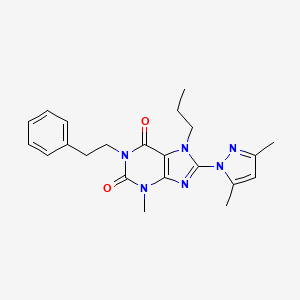

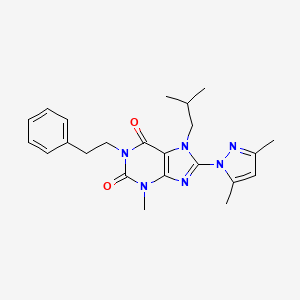

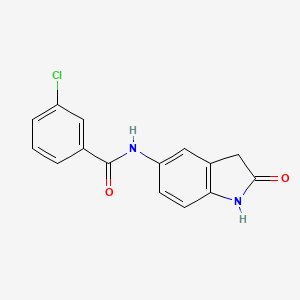

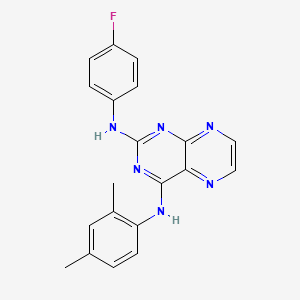

3-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide” is an organic compound that belongs to the class of compounds known as indolines . These are compounds containing an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers . Indole derivatives are usually obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . Three methods were proposed for reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . The possibility of chemoselective reduction of the nitrile group in the presence of an amide was shown .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various methods. For instance, the 3D structure of similar compounds can be viewed using Java or Javascript . Further stabilization of the supramolecular assembly is due to C-H (cdots) π interactions with H (cdots) π distances from 2.73 to 2.97 Å .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives . The antitubercular result showed that chlorine derivatives were most active .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed based on its molecular structure. For instance, it has a molecular weight of 119.1638 . Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons .Scientific Research Applications

3-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has a number of potential applications in scientific research. It has been studied for its ability to modulate the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been studied for its potential to inhibit the growth of certain types of cancer cells. Additionally, it has been studied for its potential to modulate the activity of certain receptors in the brain, which could have implications for the treatment of neurological disorders.

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the biological activity being exhibited.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific biological activity being exhibited.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , the effects could range from antiviral effects (inhibiting viral replication) to anticancer effects (inducing apoptosis in cancer cells), among others.

Advantages and Limitations for Lab Experiments

3-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide has several advantages for use in lab experiments. It is a novel compound that has not been extensively studied, which makes it a good candidate for further research. Additionally, it has a unique chemical structure that allows it to interact with various biological systems. However, there are some limitations to its use in lab experiments. For example, it is a relatively new compound and its mechanism of action is not yet fully understood. Additionally, it is a relatively expensive compound, which may limit its use in some experiments.

Future Directions

There are a number of potential future directions for 3-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide. Further research could be conducted to better understand its mechanism of action and to identify additional applications for it. Additionally, research could be conducted to develop more efficient synthesis methods for this compound. Finally, research could be conducted to identify potential side effects of this compound and to develop methods to reduce or eliminate them.

Synthesis Methods

3-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide can be synthesized using a two-step method. The first step involves the reaction of benzamide with 2-chloro-5-nitrobenzyl bromide in the presence of a base, such as potassium carbonate. This yields the desired product, this compound. The second step involves the deprotection of the nitro group using a suitable reducing agent, such as sodium borohydride. This yields the final product, this compound.

Safety and Hazards

The safety and hazards of “3-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide” can be inferred from the biological activities of similar indole derivatives. For instance, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed anti-inflammatory and analgesic activities along with ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .

Properties

IUPAC Name |

3-chloro-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c16-11-3-1-2-9(6-11)15(20)17-12-4-5-13-10(7-12)8-14(19)18-13/h1-7H,8H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPUCWYZWVONLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6417943.png)

![3-(4-bromophenyl)-5-methyl-9-(3-methylbutyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6417951.png)

![3-(4-methoxyphenyl)-5,7-dimethyl-9-(2-phenylethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6417956.png)

![3-[4-(benzyloxy)phenyl]-9-(2-methoxyethyl)-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6417966.png)

![8-{2-[(5-chloro-2-methylphenyl)amino]ethyl}-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417970.png)

![1-{3-[4-(diphenylmethyl)piperazin-1-yl]-3-oxopropyl}-4-[(4-fluorophenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6417973.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]butan-1-one](/img/structure/B6417978.png)

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-{[(furan-2-yl)methyl](propan-2-yl)amino}ethyl)propanamide](/img/structure/B6417986.png)

![8-(2-ethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417988.png)

![1-(3-{1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-8-yl}propyl)piperidine-4-carboxamide](/img/structure/B6418003.png)

![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B6418025.png)